molecular formula C11H8N4O B2583164 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 924819-85-2

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

Cat. No. B2583164
M. Wt: 212.212
InChI Key: WUOCICMMELPZKA-UHFFFAOYSA-N
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Description

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as quinoline derivatives . It serves as a key synthetic intermediate for the synthesis of novel medicinally valuable compounds . The tetrazole group in this compound has been considered analogous to the carboxylic group as a pharmacophore .


Synthesis Analysis

The synthesis of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde involves reacting it with thiosemicarbazide to give the appropriate thiosemicarbazone . This compound is then reacted with different α-halocarbonyl compounds such as phenacyl bromide, hydrazonoyl chlorides, and α-chloroacetic acid to afford thiazoles, aryldiazenylthiazoles, and thiazolidin-4-one, respectively .


Molecular Structure Analysis

The molecular structure of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has been confirmed by spectral and elemental analyses . The compound’s 1H NMR spectrum shows signals at δ = 1.36 (t, 3H, J = 8.0 Hz, CH2–CH3), 2.89 (q, 2H, J = 8.0 Hz, CH2–CH3), 7.59–7.78 (m, 2H, Ar–H), 8.52 (s, 1H, Ar–H), 8.64 (s, 1H, Ar–H), 10.54 (s, 1H, CHO) ppm .


Chemical Reactions Analysis

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde can undergo several chemical reactions. For instance, it can react with thiosemicarbazide to form thiosemicarbazone . This compound can then react with different α-halocarbonyl compounds to form thiazoles, aryldiazenylthiazoles, and thiazolidin-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde include a melting point determined using a digital Gallen-Kamp MFB-595 instrument . Its IR spectra were recorded on a Schimadzu FTIR 440 spectrometer using KBr pellets . Its mass spectra were performed at 70 eV on an MS-50 Kratos (A.E.I.) spectrometer provided with a data system .

Scientific Research Applications

Synthesis of Novel Derivatives

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has been a precursor in the synthesis of various novel compounds. Radini (2016) reported its reaction with thiosemicarbazide to produce thiosemicarbazone, which further reacted with α-halocarbonyl compounds to yield a series of derivatives like thiazoles, aryldiazenylthiazoles, and thiazolidin-4-ones. These compounds were characterized by spectral and elemental analyses, indicating a wide potential for creating new molecular structures Radini, 2016.

Anticonvulsant Activity

The compound has been utilized in the synthesis of derivatives with potential anticonvulsant properties. For example, a study by Wagle, Adhikari, and Kumari (2009) synthesized 4-styryltetrazolo[1,5-a]quinoxalines and [1,2,4]triazolo[4,3-a]quinoxalines, starting from a related compound, 4-methyltetrazolo[1,5-a]quinoxaline. Some of these compounds exhibited promising anticonvulsant results in in vivo studies Wagle et al., 2009.

Cytotoxic Properties for Cancer Treatment

The cytotoxic properties of novel quinoline derivatives bearing a 1,2,4-triazole or benzotriazole moiety have been explored. A study by Korcz, Sa̧czewski, Bednarski, and Kornicka (2018) found that certain benzotriazole-containing quinolines showed pronounced cancer cell growth inhibitory effects, presenting potential as anticancer agents Korcz et al., 2018.

Application in Microwave-Assisted Synthesis

Adhikari, Kalluraya, Sujith, Gouthamchandra, and Mahmood (2012) utilized 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde in microwave-assisted synthesis to create novel thiazolidinone analogues. This process demonstrated the compound's utility in efficient and rapid synthesis methodologies Adhikari et al., 2012.

Electrochemical and Spectroscopic Characterization

Quinolinecarbaldehydes, including 7-methyltetrazoloquinolines, have been synthesized and characterized for their electrochemical and spectroscopic properties. A study by Wantulok et al. (2020) presented new insights into the synthesis and properties of these compounds, emphasizing their potential in various scientific applications Wantulok et al., 2020.

Review of Tetrazoloquinolines

A comprehensive review by Khidre, Ameen, and Salem (2020) summarized the synthesis, reactions, and biological activities of tetrazolo[1,5-a]quinoline derivatives, highlighting the broad spectrum of applications these compounds hold in scientific research Khidre et al., 2020.

properties

IUPAC Name

7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-7-2-3-10-8(4-7)5-9(6-16)11-12-13-14-15(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCICMMELPZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

Citations

For This Compound
10
Citations
IAM Radini - Eur. Chem. Bull, 2016 - epa.niif.hu
Quinoline derivatives are an important class of heterocyclic compounds. 1, 3 Several quinoline derivatives have various biological activities, such as antimicrobial, 4, 5 antiproliferative, …
Number of citations: 1 epa.niif.hu
NK Ladani, MP Patel, RG Patel - Arkivoc, 2009 - arkat-usa.org
An efficient and convenient procedure has been developed for the synthesis of some new octahydroquinazolinones 5a-p in good yields. They have been achieved by the reaction …
Number of citations: 41 www.arkat-usa.org
A Adhikari, B Kalluraya, KV Sujith… - Journal of Advanced …, 2012 - Elsevier
A series of 5-{[(6-substituted-2-hydroxyquinolin-3-yl)methylidene]/5-[(7-substitutedtetrazolo[1,5-a]quinoline-4-yl)methylidene]}-2-[(4-substitutedphenyl)amino]-1,3-thiazol-4(5H)-one was …
Number of citations: 20 www.sciencedirect.com
DD Subhedar, MH Shaikh, BB Shingate, L Nawale… - …, 2016 - pubs.rsc.org
A novel approach for the synthesis of a new 4-thiazolidinone scaffold was developed by a one-pot three-component cyclocondensation of various tetrazolo quinoline aldehydes 1a–f, …
Number of citations: 20 pubs.rsc.org
IAM Radini, TMY Elsheikh, EM El-Telbani, RE Khidre - Molecules, 2016 - mdpi.com
A novel series of dihydropyrimidines (DHPMs) 4a–j; 2-oxopyran-3-carboxylate 7a,b; 1-amino-1,2-dihydropyridine-3-carboxylate 8; and 1,3,4-oxadiazole derivatives 12 with quinolinyl …
Number of citations: 52 www.mdpi.com
M ARSHAD, A BEG, AR BHAT, F ATHAR - Chemical Science - researchgate.net
A novel sequence of 4-substituted-(1H-pyrazol-3yl)-methyl tetrazolo-[1, 5-α] quinoline analogues were prepared to target the therapeutic potential of these against the microorganisms …
Number of citations: 0 www.researchgate.net
RE Khidre, AA Abu-Hashem, M El-Shazly - European Journal of Medicinal …, 2011 - Elsevier
A new series of 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile such as hydrazide hydrazones 3a-h; ethane-1,2-diaminopyridine 6; phthalimidopyridines 8a,b; …
Number of citations: 99 www.sciencedirect.com
N Yonezawa - Database (CSD), 1998 - real-j.mtak.hu
Studies on molecular interactions in organic crystals1 increase importance for many aspects of crystal engineering and materials design, for example, as a reply to the growing …
Number of citations: 4 real-j.mtak.hu
P Borrego-Muñoz, F Ospina, D Quiroga - Molecules, 2021 - mdpi.com
Vascular wilt caused by F. oxysporum (FOX) is one of the main limitations of producing several agricultural products worldwide, causing economic losses between 40% and 100%. …
Number of citations: 7 www.mdpi.com
RE Khidre, HA Mohamed, BM Kariuki… - … , Sulfur, and Silicon and …, 2019 - Taylor & Francis
Abstract Several bis (N'-arylpropanehydrazonoyl chlorides) were synthesized in good yields from condensation reactions of hydrazonoyl chlorides and phosphonic dihydrazide. Under …
Number of citations: 5 www.tandfonline.com

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